BenchChemオンラインストアへようこそ!

(S)-Indoximod

Immuno-oncology Tryptophan metabolism IDO1 inhibitor

Researchers requiring a functional, direct-acting IDO1 inhibitor must select the (S)-enantiomer. Unlike the D-isomer (indoximod), which is inactive against purified IDO1, (S)-Indoximod acts as a competitive inhibitor (Ki=19 μM), effectively reversing IDO1-mediated T-cell suppression and blocking kynurenine production. Using the racemic mixture introduces confounding mechanisms and invalidates IDO1-specific assays. For valid enzymatic, T-cell proliferation, and target engagement studies, this stereochemically defined compound is non-negotiable.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 21339-55-9
Cat. No. B559632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Indoximod
CAS21339-55-9
Synonyms1-L-MT
1-methyl-L-tryptophan
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CC(C(=O)O)N
InChIInChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m0/s1
InChIKeyZADWXFSZEAPBJS-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (S)-Indoximod (CAS 21339-55-9) Matters for IDO/TDO Pathway Research and Procurement


(S)-Indoximod (1-Methyl-L-tryptophan, L-Abrine) is the L-stereoisomer of 1-methyltryptophan, a small-molecule modulator of the indoleamine 2,3-dioxygenase (IDO) pathway . It acts as a competitive inhibitor of the IDO1 enzyme (Ki = 19 μM) and exhibits distinct stereochemical pharmacology compared to its D-enantiomer (indoximod, D-1MT, NLG-8189) and the racemic mixture [1]. Its primary utility lies in preclinical studies of tryptophan catabolism, T-cell suppression reversal, and as a tool compound to dissect the divergent roles of IDO1 versus IDO2 in immune regulation [2].

Critical Differentiation: Why (S)-Indoximod Cannot Be Substituted with Racemic Mixtures or D-Enantiomer


Generic substitution with the racemic mixture (1-methyl-DL-tryptophan) or the D-enantiomer (indoximod) is scientifically unsound due to profound and well-documented stereochemical divergence in enzyme inhibition, functional T-cell rescue, and target engagement. The L-isomer exhibits moderate direct competitive inhibition of IDO1 (Ki = 19 μM), whereas the D-isomer is essentially inactive against the purified enzyme (Ki ~ 100-fold higher) . Critically, the D-isomer's therapeutic activity arises not from direct IDO1 inhibition but from a distinct downstream mechanism—mimicking tryptophan to reactivate mTORC1 in immune cells—and preferential inhibition of IDO2 [1]. Consequently, using the racemate introduces a confounding mixture of mechanisms and potencies, invalidating direct comparisons in assays designed to probe IDO1-specific catalytic activity. For researchers requiring a specific competitive IDO1 inhibitor for biochemical or cellular assays, (S)-Indoximod is the essential reagent; the D-isomer or racemate will yield quantitatively and mechanistically different results, particularly in T-cell proliferation and kynurenine production assays [2].

(S)-Indoximod Comparative Evidence: Quantitative Differentiation Against Key Analogs


Mechanistic Differentiation: Downstream mTORC1 Activation vs. Direct IDO1 Enzyme Inhibition

Unlike direct enzymatic inhibitors such as Epacadostat, Navoximod, and Linrodostat, which target the catalytic activity of IDO1, (S)-Indoximod acts downstream as a tryptophan mimetic to stimulate the mTORC1 pathway [1]. This mechanistic divergence is quantitative: while Epacadostat inhibits IDO1 with an IC50 of 10 nM and reduces kynurenine production by >90% at clinical doses [2], (S)-Indoximod's primary pharmacological effect is the reversal of T-cell anergy independent of direct enzyme inhibition, with a Ki of 19 μM against purified IDO1 . This distinction is critical for experimental design, as (S)-Indoximod is the appropriate tool for probing mTORC1-mediated immune reactivation, whereas Epacadostat or Navoximod are suitable for studying direct enzyme blockade.

Immuno-oncology Tryptophan metabolism IDO1 inhibitor mTORC1 signaling

Stereochemical Potency Inversion: L-Isomer Superior for Direct IDO1 Inhibition in Biochemical Assays

The stereochemistry of 1-methyltryptophan dictates its inhibitory profile against purified IDO1. The L-isomer, (S)-Indoximod, acts as a competitive inhibitor with a Ki of 19 μM [1]. In stark contrast, the D-isomer (indoximod) exhibits negligible direct inhibition of the purified enzyme [2]. This stereochemical difference is quantified by the racemic mixture, which shows an intermediate Ki of 35 μM [1]. For assays relying on direct IDO1 enzyme activity measurement (e.g., recombinant protein assays), the L-isomer is the only appropriate stereoisomer to use; the D-isomer will fail to inhibit the enzyme and confound results.

Enzyme inhibition Stereochemistry IDO1 Structure-activity relationship

Functional T-Cell Rescue: L-1MT More Effective than D-1MT in Reversing IDO-Mediated Suppression

In co-culture models using IDO-expressing cells and human T-cells, the L-isomer (S)-Indoximod demonstrates superior functional rescue of T-cell proliferation compared to the D-isomer. While the D-isomer (indoximod) can inhibit kynurenine production only at very high concentrations, (S)-Indoximod more effectively abrogates both kynurenine generation and tryptophan depletion, leading to a more robust restoration of CD4+ and CD8+ T-cell proliferation [1]. Specifically, L-1MT and DL-1MT restored proliferation of tumor-derived T-cell subsets, whereas D-1MT failed to effectively reverse IDO-induced arrest [1]. This functional divergence is critical for researchers studying the immune synapse and T-cell anergy reversal.

T-cell proliferation Immune suppression Kynurenine Ovarian cancer

Lack of IDO2 Selectivity: A Differentiating Feature Against D-1MT

The D-isomer (indoximod) has been shown to preferentially inhibit the IDO2 enzyme, a distinct paralog with emerging roles in immune regulation, whereas the L-isomer (S)-Indoximod does not exhibit this selectivity [1]. This difference is rooted in the stereochemical recognition of the enzyme active sites: D-1MT acts as an IDO2 inhibitor, while L-1MT is a weak IDO1 substrate and competitive inhibitor [2]. For studies requiring selective interrogation of the IDO1 pathway without confounding IDO2 activity, (S)-Indoximod is the appropriate compound, as D-1MT will engage both targets, complicating mechanistic interpretation.

IDO2 Enzyme selectivity Immunometabolism Drug target validation

Optimized Applications for (S)-Indoximod Based on Quantitative Evidence


Direct IDO1 Enzyme Inhibition Assays and Biochemical Studies

(S)-Indoximod is the preferred compound for in vitro studies requiring direct, competitive inhibition of purified IDO1 enzyme. Its Ki of 19 μM against IDO1 makes it a suitable tool for enzymatic characterization, high-throughput screening for novel IDO1 inhibitors, and structural biology efforts aimed at understanding ligand binding. Unlike the D-isomer, which is inactive in this context, (S)-Indoximod provides a consistent, measurable inhibitory effect [1].

Reversal of IDO1-Mediated T-Cell Suppression in Co-Culture Models

For ex vivo models examining the functional consequences of IDO1-mediated tryptophan depletion on T-cell proliferation, (S)-Indoximod is the superior stereoisomer. It more effectively abrogates kynurenine production and restores T-cell proliferation compared to D-1MT, as demonstrated in ovarian cancer co-culture systems [2]. This makes it a critical reagent for immuno-oncology research focused on tumor-immune interactions and mechanisms of T-cell anergy.

Selective IDO1 Pathway Interrogation in IDO2-Negative Systems

In research settings where the goal is to specifically modulate the IDO1 pathway without confounding effects on IDO2, (S)-Indoximod is the appropriate choice. Its lack of significant IDO2 inhibition [3] contrasts with the D-isomer, which targets IDO2. This selectivity is crucial for studies using IDO1/IDO2 knockout models or for validating the target engagement of novel IDO1-specific inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Indoximod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.